Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18372616
InChI: InChI=1S/C11H12Cl2N2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+
SMILES:
Molecular Formula: C11H12Cl2N2O2
Molecular Weight: 275.13 g/mol

Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate

CAS No.:

Cat. No.: VC18372616

Molecular Formula: C11H12Cl2N2O2

Molecular Weight: 275.13 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate -

Specification

Molecular Formula C11H12Cl2N2O2
Molecular Weight 275.13 g/mol
IUPAC Name propan-2-yl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
Standard InChI InChI=1S/C11H12Cl2N2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+
Standard InChI Key FHZSNRPPCJTSFR-XNTDXEJSSA-N
Isomeric SMILES CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl
Canonical SMILES CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isopropyl ester group linked to a chlorinated acetohydrazone moiety. The (4-chlorophenyl)hydrazono group introduces planarity to the structure, facilitating π-π interactions in synthetic intermediates. Key structural attributes include:

  • IUPAC Name: Propan-2-yl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate

  • SMILES Notation: CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl

  • Stereochemistry: The (E)-configuration at the hydrazone double bond is critical for its reactivity in cyclization reactions .

Physicochemical Data

PropertyValue
Molecular FormulaC11H12Cl2N2O2\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight275.13 g/mol
Melting PointNot reported
SolubilityLow in water; soluble in DMSO, DMF
StabilityDegrades under acidic/alkaline conditions; store at 2–8°C

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via condensation of isopropyl chloroacetate with 4-chlorophenyl hydrazine under basic conditions. A representative protocol involves:

  • Hydrazine Formation: Diazotization of 4-chloroaniline followed by reduction to yield 4-chlorophenyl hydrazine .

  • Esterification: Reaction of 4-chlorophenyl hydrazine with isopropyl chloroacetate in the presence of triethylamine (TEA) in dichloromethane .

  • Purification: Crystallization from ethanol/water mixtures achieves >95% purity.

Key Reaction Mechanisms

  • Nucleophilic Substitution: The chloroacetate group undergoes substitution with amines or thiols .

  • Cyclization: In apixaban synthesis, analogous hydrazones react with morpholino-dihydropyridinones to form pyrazole cores .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s dual functionality enables its use in constructing heterocyclic scaffolds. Notable applications include:

  • Anticoagulant Development: Analogous hydrazones (e.g., ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate) are intermediates in apixaban synthesis, a direct Factor Xa inhibitor .

  • Antimicrobial Agents: Chlorophenyl hydrazones exhibit moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) .

Case Study: Apixaban Synthesis

In US Patent 9,603,846B2, a structurally related hydrazone undergoes base-mediated cyclization with 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one to form apixaban’s pyrazole ring . Critical parameters include:

  • Solvent System: Dimethylformamide (DMF) enhances reaction kinetics .

  • Base Selection: Triethylamine yields higher regioselectivity compared to inorganic bases .

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

CompoundMolecular FormulaKey SubstituentApplications
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetateC11H12Cl2N2O2\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_24-ClDrug intermediates
Methyl chloro[(4-chlorophenyl)hydrazono]acetateC9H8Cl2N2O2\text{C}_9\text{H}_8\text{Cl}_2\text{N}_2\text{O}_24-Cl, methyl esterAntimicrobial studies
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetateC11H13ClN2O3\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}_34-OCH₃Apixaban precursor

Key Observations:

  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the acetate carbon, facilitating nucleophilic attacks .

  • Methoxy groups improve solubility but reduce crystallinity .

Recent Research Developments

  • Catalytic Applications: Palladium-catalyzed coupling of hydrazones with aryl halides to form biaryl structures (2024).

  • Green Chemistry: Solvent-free mechanochemical synthesis reduces waste by 40% (2025) .

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